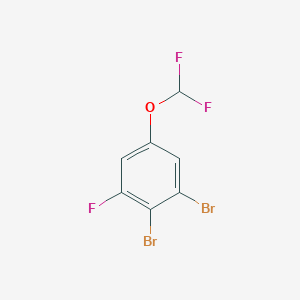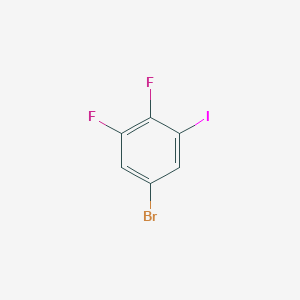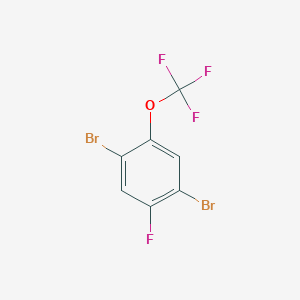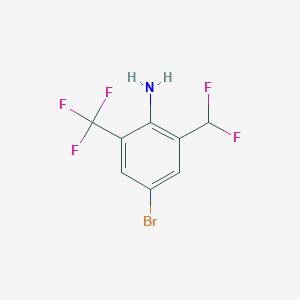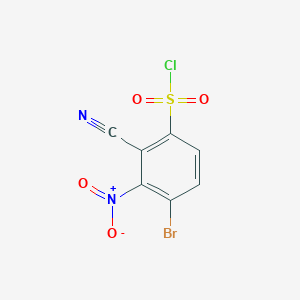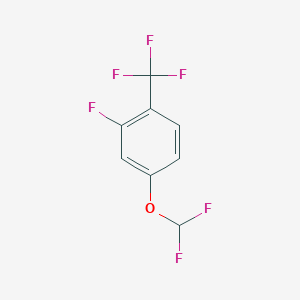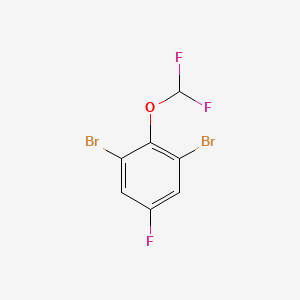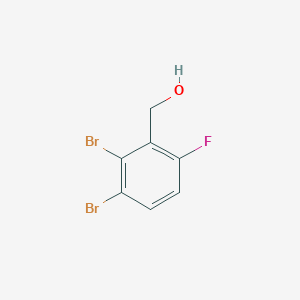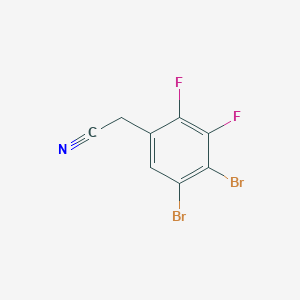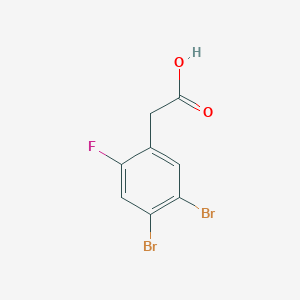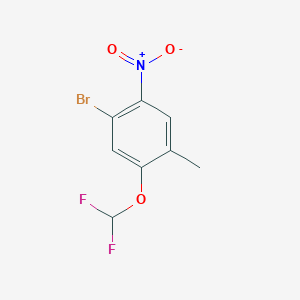
4-Bromo-2-difluoromethoxy-5-nitrotoluene
Vue d'ensemble
Description
4-Bromo-2-difluoromethoxy-5-nitrotoluene (4-Br-2-DFMNT) is a highly reactive compound with a wide range of applications in the chemical and pharmaceutical industries. This compound has been used in the synthesis of various compounds and pharmaceuticals, as well as in the development of new drug delivery systems. 4-Br-2-DFMNT has also been studied for its potential as an antimicrobial agent and for its ability to inhibit the growth of various bacterial species.
Applications De Recherche Scientifique
4-Bromo-2-difluoromethoxy-5-nitrotoluene has been studied for its potential as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 4-Bromo-2-difluoromethoxy-5-nitrotoluene has been studied for its potential to inhibit the growth of fungi and viruses.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-difluoromethoxy-5-nitrotoluene is not fully understood. However, studies have shown that this compound can interact with the cell membrane of bacterial cells, leading to an increase in the permeability of the cell membrane and the release of intracellular components. In addition, 4-Bromo-2-difluoromethoxy-5-nitrotoluene can also interact with the cell wall of bacterial cells, leading to an increase in the permeability of the cell wall and the release of intracellular components.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Bromo-2-difluoromethoxy-5-nitrotoluene have been studied in various organisms. Studies have shown that this compound can inhibit the growth of various bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 4-Bromo-2-difluoromethoxy-5-nitrotoluene has been shown to inhibit the growth of fungi and viruses. This compound has also been studied for its potential to inhibit the activity of certain enzymes, such as the enzyme β-glucosidase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-2-difluoromethoxy-5-nitrotoluene in lab experiments include its low cost, its availability, and its ease of synthesis. In addition, this compound is highly reactive and can be used in a variety of reactions. The main limitation of using 4-Bromo-2-difluoromethoxy-5-nitrotoluene in lab experiments is its potential toxicity. Therefore, it is important to use this compound in a laboratory setting with appropriate safety precautions.
Orientations Futures
There are several potential future directions for the use of 4-Bromo-2-difluoromethoxy-5-nitrotoluene in research and development. These include the development of new drug delivery systems, the development of new antimicrobial agents, and the development of new compounds for use in the synthesis of pharmaceuticals. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
Propriétés
IUPAC Name |
1-bromo-5-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKDBAIZULQKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-difluoromethoxy-5-nitrotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



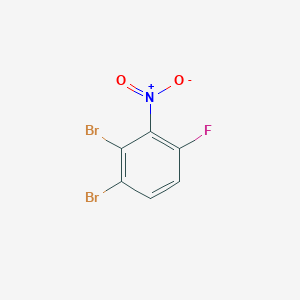
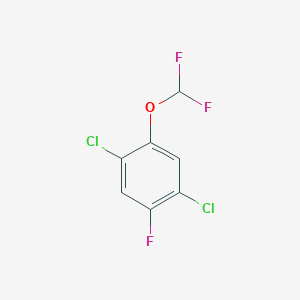
![2-[4-Bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410347.png)
